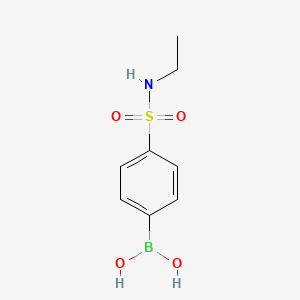

N-Ethyl 4-boronobenzenesulfonamide

Description

Properties

IUPAC Name |

[4-(ethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKVLCDUDPTJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657215 | |

| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-65-6 | |

| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethyl 4-boronobenzenesulfonamide

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for N-Ethyl 4-boronobenzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental choices.

Introduction: The Significance of Arylboronic Sulfonamides

This compound belongs to a class of compounds that merge two critical pharmacophores: the sulfonamide group and the arylboronic acid moiety. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and diuretic properties.[1] Boronic acids are versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and are also recognized for their own therapeutic potential, including as enzyme inhibitors.[2][3] The combination of these two functional groups in a single molecule creates a bifunctional scaffold with significant potential for the development of novel therapeutics and functional materials.

This guide will detail a robust and logical synthetic pathway to this compound, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available commercial reagents. The proposed pathway is designed for efficiency and scalability, with each step being a well-established transformation in organic chemistry.

Synthetic Strategy: A Two-Stage Approach

The most logical approach involves a two-stage process:

-

Formation of the Sulfonamide Bond: The synthesis will commence with the reaction of a commercially available sulfonyl chloride with ethylamine to form the corresponding sulfonamide.

-

Introduction of the Boronic Acid Moiety: The second stage will focus on the conversion of a suitable functional group on the aromatic ring into the boronic acid.

This strategy is advantageous as it allows for the early introduction of the stable sulfonamide group, which is generally robust to the conditions required for the subsequent boronic acid formation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-N-ethylbenzenesulfonamide

This initial step involves the nucleophilic substitution of the chloride on 4-bromobenzenesulfonyl chloride by ethylamine.

-

Reagents and Materials:

-

4-Bromobenzenesulfonyl chloride

-

Ethylamine (2 M solution in THF or as a 70% aqueous solution)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

-

-

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add ethylamine (2.2 eq) to the cooled solution via an addition funnel over 15-20 minutes with vigorous stirring. The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N-ethylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is a classic approach for the synthesis of arylboronic acids.[3]

-

Reagents and Materials:

-

4-Bromo-N-ethylbenzenesulfonamide (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

-

Triisopropyl borate or Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath, Schlenk line or inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Under an inert atmosphere, dissolve 4-bromo-N-ethylbenzenesulfonamide (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. The formation of the aryllithium species should be monitored.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This will be the primary tool for structural elucidation. The expected spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (two doublets in the aromatic region), the sulfonamide N-H proton (a broad singlet), and the boronic acid B(OH)₂ protons (a broad singlet, often exchangeable with D₂O).

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

¹¹B NMR: This technique is highly specific for boron-containing compounds and will show a characteristic signal for the boronic acid group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretch (sulfonamide)

-

O-H stretch (boronic acid, broad)

-

Aromatic C-H stretches

-

S=O stretches (sulfonamide, two strong bands)

-

B-O stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound by providing a highly accurate mass measurement of the molecular ion.

Expected Characterization Data

The following table summarizes the predicted data for this compound.

| Technique | Expected Data |

| ¹H NMR (in DMSO-d₆) | - Triplet for -CH₃ of ethyl group- Quartet for -CH₂- of ethyl group- Two doublets for the 1,4-disubstituted aromatic ring- Broad singlet for the N-H of the sulfonamide- Broad singlet for the B(OH)₂ of the boronic acid |

| ¹³C NMR (in DMSO-d₆) | - Signals for the two carbons of the ethyl group- Four signals for the aromatic carbons (two substituted, two protonated)- No signal for the carbon bearing the boron due to quadrupolar relaxation |

| ¹¹B NMR (in DMSO-d₆) | - A single broad peak characteristic of an arylboronic acid |

| IR (ATR) | - ~3300-3200 cm⁻¹ (N-H stretch)- ~3200-2500 cm⁻¹ (O-H stretch, broad)- ~3100-3000 cm⁻¹ (Aromatic C-H stretch)- ~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹ (Asymmetric and symmetric S=O stretches)- ~1380-1310 cm⁻¹ (B-O stretch) |

| HRMS (ESI+) | Calculated m/z for C₈H₁₂BNO₄S + H⁺ should be confirmed |

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) would be appropriate.[4] The purity can be assessed by the area percentage of the main peak in the chromatogram.

Melting Point

A sharp melting point range is indicative of a pure crystalline compound.

Safety Considerations

-

4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

-

n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper Schlenk line techniques.

-

Trialkyl borates: Flammable and irritants.

-

Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Diethyl ether is extremely flammable. Handle all solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide outlines a scientifically sound and detailed approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable organic transformations. The comprehensive characterization plan, utilizing a suite of modern analytical techniques, will ensure the unambiguous confirmation of the structure and purity of the target molecule. This foundational knowledge is critical for any subsequent application of this promising compound in drug discovery or materials science.

References

- PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). 4-sulfamoylphenylboronic acid.

- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.

- Sigma-Aldrich. (n.d.). (4-sulfamoylphenyl)boronic acid.

- Sigma-Aldrich. (n.d.). (4-sulfamoylphenyl)boronic acid.

- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.

- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.

- CymitQuimica. (n.d.). N-Ethyl-4-methylbenzenesulfonamide.

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.

- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- National Institutes of Health. (n.d.). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. PMC.

- SIELC Technologies. (2018, February 16). N-Ethyl-4-methylbenzenesulfonamide.

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.

- PubChem. (n.d.). (4-(N-Ethylsulfamoyl)phenyl)boronic acid.

- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.

Sources

"physicochemical properties of N-Ethyl 4-boronobenzenesulfonamide"

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-4-methylbenzenesulfonamide: A Surrogate for N-Ethyl 4-boronobenzenesulfonamide

A Note to the Reader: Initial searches for "this compound" did not yield specific data for this compound. Consequently, this guide focuses on the closely related and well-characterized compound, N-Ethyl-4-methylbenzenesulfonamide . This molecule serves as a valuable surrogate, providing insights into the core physicochemical properties of N-ethylated benzenesulfonamides. Furthermore, this guide incorporates a discussion on the significance of boronic acid derivatives in medicinal chemistry, offering a rationale for the potential interest in the originally requested compound.

Introduction

N-Ethyl-4-methylbenzenesulfonamide, also known as N-Ethyl-p-toluenesulfonamide, is an organic compound featuring a sulfonamide functional group.[1] This structure consists of a sulfonyl group (–SO2) linked to a benzene ring, which is further substituted with both an ethyl and a methyl group.[1] Typically a white to off-white solid at room temperature, it finds utility as a plasticizer and as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry.[1][2] The sulfonamide moiety is a well-established pharmacophore, known for conferring properties such as antibacterial activity.[1][3] The ethyl and methyl groups on the molecule influence its lipophilicity and overall reactivity.[1]

The interest in boronic acid derivatives of such structures, like the hypothetical this compound, stems from the unique chemical properties of boron. Boron-containing compounds have seen a surge in interest in drug discovery, particularly after the FDA approval of bortezomib (Velcade) in 2003.[4][5] The Lewis acidity of the boron atom allows for the formation of reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in the development of anticancer, antibacterial, and antiviral agents.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C9H13NO2S | [8] |

| Molecular Weight | 199.27 g/mol | [9] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 62-65 °C | [8] |

| Solubility | Soluble in polar organic solvents; Insoluble in water. | [1][2] |

| pKa | 11.86 ± 0.50 (Predicted) | [2] |

| LogP (Predicted) | 1.6 | [9] |

Structural Identifiers:

-

CAS Registry Number: 80-39-7[8]

-

SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[9]

-

InChI: InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Ethyl-4-methylbenzenesulfonamide.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-4-methylbenzenesulfonamide has been evaluated by the Coblentz Society.[8] Key absorptions would include those corresponding to the S=O stretches of the sulfonamide group, C-H stretches of the aromatic and aliphatic portions, and the N-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon NMR is used to determine the types of carbon atoms present.[10]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]

Experimental Protocols

The determination of the physicochemical properties of N-Ethyl-4-methylbenzenesulfonamide involves standard analytical techniques.

Synthesis of N-Ethyl-4-methylbenzenesulfonamide

A common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine in the presence of a base.

Materials:

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

Ethylamine

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve 4-methylbenzenesulfonyl chloride in DCM.

-

Add ethylamine and pyridine to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 43 °C) for several hours.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction by adding 1 M HCl.[12]

-

Extract the product with ethyl acetate.[12]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[12]

-

Purify the crude product by recrystallization or column chromatography.

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The workup with HCl removes excess pyridine and ethylamine.

Caption: Synthesis workflow for N-Ethyl-4-methylbenzenesulfonamide.

Determination of Physicochemical Properties

-

Melting Point: Determined using a standard melting point apparatus. The narrow range of 62-65 °C suggests a relatively pure compound.[8]

-

Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, chloroform, methanol) and observing for dissolution.[2]

-

Chromatographic Analysis (HPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification. A typical method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]

Caption: HPLC analysis workflow for N-Ethyl-4-methylbenzenesulfonamide.

The Role of Boronic Acids in Drug Discovery

The hypothetical "this compound" would replace the methyl group with a boronic acid [-B(OH)₂] group. This substitution would dramatically alter the compound's properties and potential biological activity. Boronic acids are known to engage in reversible covalent interactions with diols, a feature present in many biological molecules like sugars and the active sites of some enzymes.[5]

Key Applications of Boron-Containing Compounds:

-

Proteasome Inhibitors: Bortezomib and ixazomib are boronic acid-containing drugs that inhibit the proteasome, a key target in cancer therapy, particularly for multiple myeloma.[4][14]

-

β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[4][5]

-

Antifungal and Anti-inflammatory Agents: Benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal (tavaborole) and anti-inflammatory (crisaborole) agents.[4]

-

Neutron Capture Therapy: The boron-10 isotope has a unique ability to capture neutrons, leading to localized cell death. This property is being explored in boron neutron capture therapy (BNCT) for cancer treatment.[4]

Caption: Interaction of a boronic acid with a biological diol.

Conclusion

While specific data for this compound is not currently available, a thorough understanding of its close analog, N-Ethyl-4-methylbenzenesulfonamide, provides a solid foundation for predicting its physicochemical properties. The well-established role of the sulfonamide moiety in medicinal chemistry, combined with the unique and potent biological activities of boronic acids, suggests that this compound and similar structures represent a promising area for future research in drug discovery. The synthetic and analytical protocols outlined in this guide for the methyl analog are directly applicable to the investigation of novel boronic acid derivatives.

References

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide. (n.d.). CymitQuimica.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.

- Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2024). Molecules.

-

The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024). Chemical Reviews. Retrieved from [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry Letters.

-

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (2012). ResearchGate. Retrieved from [Link]

- N-Ethyl-4-methylbenzenesulfonamide. (2018). SIELC Technologies.

-

N-Ethyl-4-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

N-Ethyl-p-toluenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 2. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 9. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 12. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl 4-boronobenzenesulfonamide

Abstract

N-Ethyl 4-boronobenzenesulfonamide is a bifunctional molecule that marries the structural motifs of a sulfonamide with a phenylboronic acid. This unique combination presents significant opportunities in medicinal chemistry and materials science, where the sulfonamide group offers a well-established pharmacophore and the boronic acid moiety serves as a versatile synthetic handle and a covalent warhead for biological targets.[1][2] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for rational drug design, as its shape dictates its interaction with biological macromolecules and its physicochemical properties. This guide provides a detailed analysis of the molecular structure of this compound, explores its key conformational degrees of freedom, and outlines robust experimental and computational workflows for its definitive characterization. While direct crystallographic data for this specific molecule is not publicly available, this analysis is built upon established principles and extensive data from structurally analogous compounds.[3][4][5]

Molecular Structure Analysis

This compound is composed of a central benzene ring substituted at the 1 and 4 positions with a sulfonamide and a boronic acid group, respectively. The sulfonamide nitrogen is further substituted with an ethyl group.

-

Sulfonamide Moiety (-SO₂NH-): The sulfur atom adopts a distorted tetrahedral geometry, a common feature in benzenesulfonamide derivatives.[3] The two S=O bonds are short and strong, while the S-N and S-C bonds are longer single bonds. The presence of the lone pair on the nitrogen atom and the bulky sulfonyl group significantly influences the local geometry.

-

Aromatic Core: The benzene ring is a planar, rigid scaffold that provides a defined spatial arrangement for the two functional groups.

-

Ethyl Group (-CH₂CH₃): This alkyl substituent introduces lipophilicity and additional conformational flexibility.

-

Boronic Acid Moiety (-B(OH)₂): The boron atom is sp² hybridized, resulting in a trigonal planar geometry. The B-C bond connects it to the phenyl ring, and it possesses two hydroxyl groups capable of acting as hydrogen bond donors and acceptors.

The interplay between these groups, governed by electronic effects (resonance, induction) and steric hindrance, defines the molecule's preferred three-dimensional arrangement.

Diagram: Molecular Structure

Caption: 2D representation of this compound.

Conformational Landscape

The overall shape of this compound is primarily dictated by the rotation around several key single bonds. The energy barriers to these rotations determine the population of stable conformers at physiological temperatures.

Rotation around the S-N Bond

Rotation about the sulfonamide S-N bond is known to be significantly hindered. This restricted rotation arises from the partial double-bond character due to the interaction of the nitrogen lone pair with the d-orbitals of the sulfur atom, a phenomenon enhanced by electron-withdrawing groups on the sulfur.[6] This leads to distinct, stable conformers. The conformation of the N–C bond in related structures is often observed to be gauche relative to one of the S=O bonds.[5]

The C(aryl)-S-N-C(ethyl) Torsion Angle

This torsion angle is a critical determinant of the molecule's overall shape. In related N-alkylated sulfonamides, this angle often deviates significantly from planarity, leading to a "bent" or "twisted" structure.[7][8] For example, in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, the C-S-N-C torsion angle is 81.45°.[8] This twisting minimizes steric repulsion between the N-alkyl group and the sulfonyl oxygens and the aryl ring.

Orientation of the Boronic Acid Group

The C(aryl)-B bond also allows for rotation. The lowest energy conformation is expected to be one where the planar B(OH)₂ group is either coplanar or nearly coplanar with the benzene ring to maximize electronic conjugation. However, in the solid state, intermolecular hydrogen bonding involving the boronic acid hydroxyl groups can significantly influence its orientation.

Table 1: Predicted Geometrical Parameters

The following table summarizes expected bond lengths and angles based on data from structurally similar sulfonamide and phenylboronic acid compounds found in the literature.[4][5]

| Parameter | Atom Pair/Triplet | Predicted Value | Rationale/Reference |

| Bond Lengths | |||

| S=O | S, O | ~1.43 Å | Typical sulfonyl double bond |

| S-N | S, N | ~1.63 Å | Shorter than a pure single bond due to partial double bond character.[4][6] |

| S-C(aryl) | S, C | ~1.77 Å | Standard S-C single bond.[4] |

| B-C(aryl) | B, C | ~1.56 Å | Standard B-C single bond. |

| B-O | B, O | ~1.37 Å | Partial double bond character. |

| Bond Angles | |||

| O-S-O | O, S, O | ~120° | Distorted tetrahedral geometry. |

| C-S-N | C, S, N | ~107° | Distorted tetrahedral geometry.[4] |

| C-B-O | C, B, O | ~120° | Trigonal planar geometry. |

| Torsion Angles | |||

| C(aryl)-S-N-C(ethyl) | C, S, N, C | 60° - 90° | Non-planar arrangement is sterically favored.[8] |

Methodologies for Structural and Conformational Determination

To definitively characterize the structure and conformational preferences of this compound, a synergistic approach combining experimental and computational methods is required.

Experimental Workflow: Single-Crystal X-ray Diffraction

This technique provides the most unambiguous data on the solid-state structure, including precise bond lengths, angles, and the conformation adopted in the crystal lattice.

Protocol:

-

Synthesis and Purification: Synthesize the target compound, for example, via the reaction of 4-boronobenzenesulfonyl chloride with ethylamine. Purify the product to >99% purity using column chromatography or recrystallization.

-

Crystal Growth: Screen a variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) using techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of suitable quality for diffraction.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

-

Model Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data until convergence is reached. Locate and refine hydrogen atoms.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and investigate intermolecular interactions such as hydrogen bonds and π-stacking.

Diagram: X-ray Crystallography Workflow

Caption: Workflow for experimental structure determination.

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the gas-phase conformational landscape, relative energies of different conformers, and the barriers for their interconversion.

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This involves rotating key dihedral angles (e.g., C-S-N-C, C-C-N-S, C-S-C-C, C-C-B-O) in discrete steps.

-

Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2] This process finds the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy).

-

Transition State Search: To determine the energy barriers between stable conformers, perform a transition state search (e.g., using Synchronous Transit-Guided Quasi-Newton, STQN) for key rotational processes.

-

Energy Profile Analysis: Analyze the relative Gibbs free energies of all stable conformers to determine their predicted population distribution at a given temperature. Construct a potential energy surface to visualize the interconversion pathways.

Diagram: Computational Analysis Workflow

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular architecture of this compound is defined by a distorted tetrahedral sulfonamide group and a planar boronic acid moiety attached to a rigid phenyl scaffold. Its conformational flexibility is primarily governed by hindered rotation around the S-N bond and the C(aryl)-S-N-C torsion angle, which likely results in a non-planar, twisted ground-state conformation. The boronic acid and N-H groups provide key sites for intermolecular hydrogen bonding, which will be critical in dictating its solid-state packing and interactions with biological targets. While definitive experimental data is pending, the combination of X-ray crystallography and high-level computational analysis, as outlined in this guide, provides a clear and robust pathway to fully elucidate the structural and conformational properties of this promising molecule, thereby enabling its rational application in drug discovery and materials science.

References

- Vertex AI Search. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrx1Bj_L2uVReT228iITc0MqL-QdlDrvpv0m0QIIHeRYJqk1_foDBrtybJDUjAA9BTotDY-WcEN545T3UDITh1saNZMvi5u6Q9WDraG0i8i1RzWe5FzGA9mx8sEVy4stM_S0jgGq-gH5XYHFU0Nlsozi2YvrDDNYliaUlOP8dAa3e3BKvcpOhQcuahiceMgbgbybSzMUVEyk5YX-6R2ibvJjxbWT7LToaMd8vLQA==]

- ResearchGate. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. [URL: https://www.researchgate.net/publication/258169904_Why_Do_N-Alkylated_Anilides_Bend_Over_The_Factors_Dictating_the_Divergent_Conformational_Preferences_of_2_and_3_N-Aryl_Amides]

- MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [URL: https://www.mdpi.com/1420-3049/25/18/4279]

- NIH PubMed Central. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913101/]

- ResearchGate. Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. [URL: https://www.researchgate.

- MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [URL: https://www.mdpi.com/2304-6740/8/4/104]

- NIH. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269130/]

- MDPI. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [URL: https://www.mdpi.com/1422-0067/24/2/1152]

- CymitQuimica. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide. [URL: https://www.cymitquimica.com/cas/80-39-7]

- NIH PubMed Central. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007357/]

Sources

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 8. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-Ethyl 4-boronobenzenesulfonamide in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-Ethyl 4-boronobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures—aryl boronic acids and sulfonamides—to offer a predictive overview. The core of this guide is a set of detailed, field-proven experimental protocols designed to empower researchers in drug discovery and development to empirically determine the solubility and stability profiles of this and similar compounds. Our approach emphasizes causality behind experimental choices and provides a framework for generating robust, self-validating data.

Introduction: Understanding the Molecule

This compound is a unique hybrid molecule that incorporates three key functional groups: an aryl boronic acid, a sulfonamide linkage, and an N-ethyl substituent. The interplay of these groups dictates its physicochemical properties, influencing its behavior in various organic solvents and its susceptibility to degradation.

-

Aryl Boronic Acid: This group is a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage (protodeboronation) and oxidation.[1]

-

Sulfonamide: A well-established functional group in medicinal chemistry, the sulfonamide moiety is generally stable and contributes to the crystalline nature of many compounds.[2][3] Its presence can influence solubility and interactions with biological targets.

-

N-Ethyl Group: This alkyl substituent increases the lipophilicity of the molecule compared to an unsubstituted sulfonamide, which is expected to enhance its solubility in less polar organic solvents.

This guide will first explore the predicted solubility and stability characteristics based on these constituent parts and then provide robust methodologies for their experimental determination.

Predicted Solubility Profile

The solubility of this compound in organic solvents is governed by the "like dissolves like" principle, with contributions from each functional group.

Theoretical Solubility Framework

The molecule possesses both polar (boronic acid, sulfonamide) and non-polar (benzene ring, ethyl group) regions. This amphiphilic character suggests a nuanced solubility profile.

-

Polar Solvents (e.g., Methanol, Ethanol): The boronic acid and sulfonamide groups can engage in hydrogen bonding, predicting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are excellent at solvating polar functional groups and are expected to be effective solvents for this compound.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): The presence of the benzene ring and ethyl group suggests some solubility, though likely lower than in polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are likely to be effective solvents due to their ability to solvate a range of polarities.

The following table outlines the predicted solubility classification based on the molecular structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the boronic acid and sulfonamide groups. |

| Ketones | Acetone | Good | Strong dipole-dipole interactions. |

| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity. |

| Esters | Ethyl Acetate | Good | Effective at solvating both polar and non-polar moieties. |

| Chlorinated | Dichloromethane (DCM) | Good | Good balance of polarity. |

| Aromatic | Toluene | Moderate to Low | Solvation of the benzene ring. |

| Alkanes | Hexanes | Poor | Primarily non-polar nature of the solvent is a poor match for the polar functional groups. |

| Polar Aprotic | DMSO, DMF | Excellent | High polarity and ability to disrupt intermolecular forces. |

Experimental Protocol for Solubility Determination

A robust method for determining solubility is the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess of solid this compound to a 2 mL vial.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Analysis: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The workflow for this protocol is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the aryl boronic acid moiety, which is susceptible to several degradation pathways.

Key Degradation Pathways

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid, base, or heat.[1][4]

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, to yield the corresponding phenol (N-Ethyl-4-hydroxybenzenesulfonamide) and boric acid.[1][5]

-

Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This is an equilibrium process that can complicate quantitative analysis.

The potential degradation pathways are visualized below.

Caption: Major degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 80 °C).

-

Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (preferably with a mass spectrometer) to separate the parent compound from any degradation products.

Data Analysis:

-

Calculate the percentage of degradation at each time point.

-

Identify the major degradation products by comparing their retention times and mass spectra with those of potential known degradants.

-

Determine the primary degradation pathway under each stress condition.

Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse technique for the analysis of this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. The use of non-volatile buffers should be avoided if interfacing with a mass spectrometer.[6]

-

Detection: UV detection is suitable for quantification, while mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the parent compound and its degradation products.

-

¹H and ¹³C NMR: Provide the carbon-hydrogen framework.

-

¹¹B NMR: Specifically probes the boron atom, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or boronate anion.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, GC-MS analysis typically requires derivatization to increase volatility, for example, by silylating the boronic acid group.[6]

Conclusion and Future Perspectives

While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent functional groups allows for a robust prediction of its solubility and stability profiles. The sulfonamide group imparts stability, while the aryl boronic acid is the primary site of potential degradation through protodeboronation and oxidation. The N-ethyl group is expected to enhance solubility in organic solvents.

The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to determine the empirical solubility and stability of this molecule. Such data is critical for advancing its potential applications in drug discovery and development, from optimizing reaction conditions to designing stable formulations. Future work should focus on generating this empirical data and exploring the impact of formulation strategies, such as the use of co-solvents or excipients, to enhance the solubility and stability of this promising compound.

References

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Analytical Methods. The Royal Society of Chemistry. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

-

4-aminobenzenesulfonamide. ChemBK. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

-

Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate. [Link]

-

Sulfonamide. Wikipedia. [Link]

-

Boronic acid. Wikipedia. [Link]

-

4-Amino-N-ethylbenzenesulfonamide. PubChem. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of azerbaijan medical association. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [https://www.wiley-vch.de/books/sample/352731391 boronic_acids_c01.pdf]([Link] boronic_acids_c01.pdf)

-

N-ethyl-4-hydroxybenzene-1-sulfonamide. PubChem. [Link]

-

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of N-Ethyl 4-boronobenzenesulfonamide

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and materials science. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4] The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a boronic acid moiety into a sulfonamide scaffold, as in the case of N-Ethyl 4-boronobenzenesulfonamide, presents an opportunity to create novel building blocks for the synthesis of diverse molecular architectures with potential therapeutic applications.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the precursor, N-Ethyl 4-bromobenzenesulfonamide, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.

Step 1: Synthesis of N-Ethyl 4-bromobenzenesulfonamide

The synthesis of the N-ethylated sulfonamide precursor is a critical first step. This transformation can be reliably achieved through the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. This is a standard method for the formation of sulfonamides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Ethylamine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (2.0-2.2 eq) in the same solvent to the cooled solution of the sulfonyl chloride. The excess ethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-Ethyl 4-bromobenzenesulfonamide.

Step 2: Miyaura Borylation to Yield this compound Pinacol Ester

The core of the proposed discovery lies in the palladium-catalyzed borylation of the aryl bromide precursor. The Miyaura borylation is a robust and versatile method for this transformation, utilizing bis(pinacolato)diboron (B₂pin₂) as the boron source.[1][2]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add N-Ethyl 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq).

-

Solvent and Inert Atmosphere: Add a dry, degassed aprotic solvent like dioxane or dimethylformamide (DMF). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: The filtrate is then concentrated under reduced pressure. The purification of boronate esters can be challenging.[5][6] Column chromatography on silica gel or neutral alumina is a common method.[6] A solvent system of hexanes and ethyl acetate is a good starting point for elution.

Proposed Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the B(OH)₂ protons, which may exchange with D₂O. |

| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the ethyl group carbons and the aromatic carbons. The carbon atom attached to the boron will have a characteristic chemical shift. |

| ¹¹B NMR | Boron-11 NMR is a crucial technique for characterizing boronic acids. A signal in the range of 28-33 ppm is indicative of a trigonal planar boronic acid.[7][8] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretch, S=O stretches of the sulfonamide, and a broad O-H stretch for the boronic acid. |

Potential Applications in Drug Discovery

The primary utility of this compound lies in its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3][4] This opens up avenues for the synthesis of a wide range of biaryl and heteroaryl sulfonamides, which are prominent scaffolds in many approved drugs and clinical candidates.

Potential Synthetic Applications Workflow:

Caption: Application of the target compound in Suzuki-Miyaura coupling.

The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ethyl group provides a degree of lipophilicity. By coupling this compound with various aryl or heteroaryl halides, a library of novel compounds can be generated for screening against a wide range of biological targets.

Conclusion

While the direct discovery of this compound has not been explicitly documented in the scientific literature, this in-depth technical guide provides a scientifically rigorous and plausible pathway for its synthesis and characterization. By leveraging well-established synthetic transformations, namely the formation of a sulfonamide followed by a Miyaura borylation, researchers can access this novel building block. The potential of this compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions makes it a valuable target for medicinal chemists and drug discovery professionals seeking to expand their molecular toolkit and explore new chemical space. The methodologies and insights presented herein are intended to empower researchers to confidently undertake the synthesis and exploration of this and other novel boronic acid derivatives.

References

-

Diversification of Aryl Sulfonyl Compounds through Ligand Controlled meta‐ and para‐C‐H Borylation. (n.d.). ResearchGate. Retrieved from [Link]

-

A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. (n.d.). RSC Publishing. Retrieved from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. Retrieved from [Link]

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.). J-Stage. Retrieved from [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development. Retrieved from [Link]

- Process for purification of boronic acid and its derivatives. (2005). Google Patents.

-

Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.83, 84. (n.d.). ResearchGate. Retrieved from [Link]

-

A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. (2013). ResearchGate. Retrieved from [Link]

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. (n.d.). Inorganic Chemistry. Retrieved from [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). MIT Open Access Articles. Retrieved from [Link]

-

Purification of boronic acids?. (2017). Reddit. Retrieved from [Link]

-

Pd‐catalyzed borylation of aryl sulfides and sulfonium salts. (n.d.). ResearchGate. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Miyaura borylation. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). NIH. Retrieved from [Link]

-

Miyaura borylation. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PMC - NIH. Retrieved from [Link]

-

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (2010). ResearchGate. Retrieved from [Link]

-

Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to (4-(N-Ethylsulfamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of (4-(N-Ethylsulfamoyl)phenyl)boronic acid, a molecule of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Properties

(4-(N-Ethylsulfamoyl)phenyl)boronic acid, also referred to by its synonym N-Ethyl 4-boronobenzenesulfonamide, is a bifunctional organic compound. It incorporates both a sulfonamide group and a boronic acid moiety, making it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The key identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | [4-(ethylsulfamoyl)phenyl]boronic acid[1] |

| CAS Number | 871329-65-6[1] |

| Molecular Formula | C8H12BNO4S[1] |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O[1] |

Physicochemical Properties and Structural Insights

The unique combination of a sulfonamide and a boronic acid group imparts specific properties to this molecule. Arylboronic acids are known to be versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[2][3]

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the N-ethyl substituent can influence the compound's lipophilicity and binding interactions with biological targets.

Boronic acids themselves have gained significant traction in drug discovery, with several approved drugs containing this functional group.[4][5][6] They can form reversible covalent bonds with diols, a property that can be exploited for targeting specific enzymes or for developing sensors.

Part 2: Synthesis and Methodologies

While a specific, detailed synthesis protocol for (4-(N-Ethylsulfamoyl)phenyl)boronic acid is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds. The synthesis of the closely related 4-(N-allylsulfamoyl)phenylboronic acid provides a strong foundation for a proposed pathway.[7]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a readily available starting material, 4-bromobenzenesulfonyl chloride.

Caption: Proposed two-step synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Ethyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a strict inert atmosphere, dissolve the N-Ethyl-4-bromobenzenesulfonamide from Step 1 in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. This step generates a lithiated aryl species.

-

Borylation: After stirring at -78 °C for a defined period, slowly add triisopropyl borate to the reaction mixture. The borate ester is formed in this step.

-

Quenching and Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-(N-Ethylsulfamoyl)phenyl)boronic acid can be purified by recrystallization or column chromatography.

Part 3: Applications in Drug Discovery and Development

The unique structural features of (4-(N-Ethylsulfamoyl)phenyl)boronic acid make it a promising candidate for various applications in drug discovery.

As a Building Block in Medicinal Chemistry

The primary application of this molecule is as a versatile building block for the synthesis of more complex drug candidates. The boronic acid functionality serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the N-ethylsulfamoylphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its pharmacological properties.

Potential as a Pharmacophore

The sulfonamide group is a well-known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The N-ethyl group provides a handle for tuning the lipophilicity and steric bulk of this pharmacophore, potentially leading to improved potency and selectivity.

Boronic Acid as a Warhead

Boronic acids can act as "warheads" in inhibitor design, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This mechanism of action has been successfully exploited in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid in (4-(N-Ethylsulfamoyl)phenyl)boronic acid could potentially be targeted to the active sites of various enzymes, with the sulfonamide portion of the molecule providing additional binding interactions to enhance affinity and selectivity.

Caption: Key applications of (4-(N-Ethylsulfamoyl)phenyl)boronic acid in drug discovery.

Part 4: Conclusion and Future Perspectives

(4-(N-Ethylsulfamoyl)phenyl)boronic acid is a molecule with significant potential in the field of drug discovery and development. Its bifunctional nature, combining the synthetic versatility of a boronic acid with the established pharmacological relevance of a sulfonamide, makes it an attractive building block for the creation of novel therapeutics. While detailed studies on this specific molecule are emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its exploration in medicinal chemistry programs. Future research will likely focus on the synthesis of libraries of compounds derived from this scaffold and their evaluation against a range of biological targets.

References

-

Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. Available from: [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available from: [Link]

-

Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry; 2016. Available from: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. 2013;135(29):10616-10619. Available from: [Link]

-

Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. 2012;101(9):3190-3198. Available from: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. 2023. Available from: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. 2023. Available from: [Link]

-

Arylboronic acids: Significance and symbolism. Lateral Insights. 2025. Available from: [Link]

-

Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. 2012. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

(4-(N-Ethylsulfamoyl)phenyl)boronic acid. PubChem. Available from: [Link]

-

[4-(Methanesulfonamidomethyl)phenyl]boronic acid. PubChem. Available from: [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available from: [Link]

-

Boronic acid, (4-ethylphenyl)-. PubChem. Available from: [Link]

-

4-(N,N-Dimethylsulfamoyl)phenylboronic acid. AbacipharmTech. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. 2021;26(19):5826. Available from: [Link]

-

Design and discovery of boronic acid drugs. PubMed. 2020;113:112658. Available from: [Link]

-

The Role of Phenylboronic Acid in Pharmaceutical Synthesis. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2020;25(15):3343. Available from: [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate. 2021. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. 2021;26(19):5826. Available from: [Link]

-

Design and discovery of boronic acid drugs. ResearchGate. 2020. Available from: [Link]

Sources

- 1. (4-(N-Ethylsulfamoyl)phenyl)boronic acid | C8H12BNO4S | CID 44119414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Frontier: A Technical Guide to the Biological Activities of Sulfonamide-Boronic Acid Hybrids

Foreword: A New Paradigm in Drug Discovery

The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a paradigm shift in modern drug discovery. This approach transcends the limitations of single-target agents, offering the potential for enhanced potency, novel mechanisms of action, and the circumvention of drug resistance. Within this exciting landscape, the fusion of the sulfonamide moiety, a cornerstone of medicinal chemistry, with the versatile boronic acid group has given rise to a class of compounds with profound and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of sulfonamide-boronic acid hybrids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising frontier.

The Architectural Rationale: Synergistic Potential of Two Potent Pharmacophores

The sulfonamide group (R-SO₂NHR') is a privileged scaffold in drug design, integral to a wide array of therapeutics including antibacterial, diuretic, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions underpin its broad utility.[4] Boronic acids (R-B(OH)₂), on the other hand, are unique in their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, and to participate in a multitude of hydrogen bonding interactions.[5][6][7]